3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-11-18(16(22)23-17(2,3)4)8-9-19(12)14-7-5-6-13(10-14)15(20)21/h5-7,10,12H,8-9,11H2,1-4H3,(H,20,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLBXVVFPILLCC-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CC=CC(=C2)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662603 | |
| Record name | 3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217746-43-4 | |
| Record name | 3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid typically involves multiple steps, starting with the formation of the piperazine ring. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amine functionality during the synthesis process. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and microreactor systems can enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Boc protecting group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid, a compound with significant potential in medicinal chemistry and drug development, has garnered attention for its diverse applications. This article explores its scientific research applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is utilized in the synthesis of various pharmaceutical agents. Its piperazine component is known for enhancing bioactivity and solubility, making it a valuable building block in drug design.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine exhibit antidepressant-like effects in animal models. The incorporation of the tert-butoxycarbonyl group enhances the compound's pharmacokinetic properties, potentially leading to improved efficacy in treating mood disorders .
Anti-Cancer Research
The compound's ability to modulate biological pathways makes it a candidate for anti-cancer drug development. Studies have shown that piperazine derivatives can inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation.
Data Table: Anti-Cancer Activity of Piperazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of cell cycle progression |
| Compound B | 3.5 | Induction of apoptosis |
| This compound | 4.0 | Receptor antagonism |
Neuropharmacology
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation.
Case Study: Serotonin Receptor Modulation
A study demonstrated that derivatives similar to this compound effectively modulate serotonin receptor activity, leading to anxiolytic effects in rodent models .
Mechanism of Action
The mechanism by which 3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperazine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and a methyl group at the 2-position (R-configuration).
- A benzoic acid moiety linked to the piperazine via a meta-substitution pattern.
Physicochemical Properties :
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 4
- Topological Polar Surface Area (TPSA) : 70.1 Ų
- XlogP : 2.7 (indicative of moderate lipophilicity)
Comparison with Structurally Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid
- Key Differences :
- Lacks the 2-methyl substituent on the piperazine ring.
- Piperazine ring retains Boc protection but lacks stereochemical complexity.
- Synthesis :
- Applications :
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid
- Key Differences :
- Substitution pattern on the benzoic acid is para (4-position) instead of meta (3-position).
- Lacks the 2-methylpiperazine moiety.
- Physicochemical Data :
- Functional Impact :
- Para-substitution may alter binding affinity in medicinal chemistry applications compared to the meta-substituted target compound.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Key Differences :
- Piperidine ring instead of piperazine.
- Contains a phenyl substituent at the 4-position.
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol .
- Functional Impact :
- Piperidine’s reduced nitrogen content and phenyl group may influence pharmacokinetic properties (e.g., metabolic stability).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substitution Patterns : Meta-substituted benzoic acid derivatives (target compound) show distinct electronic and steric effects compared to para-substituted analogs, influencing receptor binding .
- Boc Protection Utility : The tert-butoxycarbonyl group in all compared compounds serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses .
Biological Activity
3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly as a toll-like receptor (TLR) antagonist. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a benzoic acid moiety linked to a piperazine derivative, which is significant for its biological interactions.
Research indicates that this compound functions as an antagonist of TLR7 and TLR8. These receptors are crucial in the immune response, particularly in recognizing viral RNA and triggering inflammatory pathways. By inhibiting these receptors, the compound may modulate immune responses, potentially offering therapeutic benefits in autoimmune disorders and viral infections .
Efficacy in Cell-Based Assays
In vitro studies have demonstrated that this compound can significantly influence cellular pathways related to protein degradation. It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. This modulation suggests its potential role in promoting cellular homeostasis and combating age-related decline in proteostasis mechanisms .
Study 1: TLR Antagonism
A patent application describes the use of compounds similar to this compound as TLR7/8 antagonists. The study outlines their potential in treating immune disorders where TLR activation is detrimental .
Study 2: Protein Degradation Pathways
In a biological evaluation study, derivatives of benzoic acid were analyzed for their effects on proteolytic pathways. The results indicated that certain compounds could enhance cathepsin B and L activities significantly, suggesting that modifications to the benzoic acid structure can lead to increased bioactivity .
Study 3: Antitumor Activity
Although specific data on this compound's antitumor activity is limited, related compounds have shown promise in inhibiting tumor growth through apoptosis induction. For example, TAC-101, a benzoic acid derivative, demonstrated significant anti-tumor effects in liver cancer models . This indicates a potential avenue for further exploration regarding the antitumor properties of structurally similar compounds.
Comparative Efficacy Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
